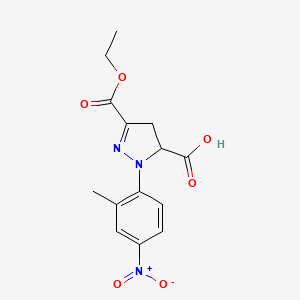

3-(Ethoxycarbonyl)-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264046-61-8) is a pyrazoline derivative with a molecular formula of C₁₄H₁₅N₃O₆ and a molecular weight of 321.29 g/mol . The compound features:

- A pyrazoline core (4,5-dihydro-1H-pyrazole).

- Ethoxycarbonyl and carboxylic acid functional groups at positions 3 and 5, respectively.

- A 2-methyl-4-nitrophenyl substituent at position 1, contributing electron-withdrawing and steric effects.

Its high purity (≥95%) and structural complexity make it a critical intermediate in drug discovery .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(2-methyl-4-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6/c1-3-23-14(20)10-7-12(13(18)19)16(15-10)11-5-4-9(17(21)22)6-8(11)2/h4-6,12H,3,7H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQVQVOJUKZOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods involving the reaction of ethyl 3-oxo-2-(2-methyl-4-nitrophenyl)butanoates with hydrazine derivatives. The resulting pyrazole structure is crucial for its biological activity. The molecular formula is with a molecular weight of 250.25 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, a study evaluated the anti-proliferative activity against various cancer cell lines such as HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma). The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects, with IC50 values comparable to standard treatments like doxorubicin .

The mechanisms underlying the anticancer activity of this compound are believed to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts effectively with key proteins involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

Additionally, preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may account for its antimicrobial efficacy .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 15 | Induction of apoptosis |

| Study B | A431 | 20 | Cell cycle arrest |

| Study C | E. coli | 30 | Membrane disruption |

Research Findings

A comprehensive review of literature reveals that derivatives of pyrazole exhibit a broad spectrum of biological activities. For example:

- Anticancer : Pyrazole derivatives have been shown to inhibit tumor growth in vivo models.

- Antimicrobial : Certain analogs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory : Some studies suggest potential anti-inflammatory properties, contributing to their therapeutic profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. A study demonstrated that modifications to the pyrazole structure can enhance cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is believed to play a crucial role in this activity by influencing the compound's interaction with cellular targets .

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory potential. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This property makes them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also shown antimicrobial effects against several bacterial strains. The incorporation of the ethoxycarbonyl group enhances solubility and bioavailability, which is essential for effective antimicrobial action .

Pesticide Development

The unique structure of 3-(Ethoxycarbonyl)-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been explored for use in developing novel pesticides. Its ability to disrupt biological pathways in pests makes it a candidate for further research into environmentally friendly pest control solutions .

Herbicidal Activity

Studies have indicated that similar pyrazole compounds can act as herbicides by inhibiting specific enzymes in plants that are crucial for growth. This application could lead to the development of new herbicides that are less harmful to the environment while effectively controlling weed populations .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations:

- The target compound’s molecular weight (321.29 ) is lower than the bromophenyl analog (435.33 ) due to differences in substituents .

- High melting points (e.g., 253–255°C in ) suggest thermal stability, a common trait in nitro- and bromo-substituted aromatics .

Table 3: Reported Bioactivities of Pyrazoline Analogs

Key Observations:

- Antimicrobial Potential: Thiosemicarbazide-containing pyrazolines (–2) show broad antimicrobial activity, likely due to sulfur-based hydrogen bonding .

- Anti-inflammatory Activity : Dihydropyrazoles with furan substituents () exhibit IC₅₀ values comparable to dexamethasone, highlighting the role of aryl groups in bioactivity .

Q & A

Q. What established synthetic routes are available for 3-(Ethoxycarbonyl)-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or phenylhydrazines, followed by hydrolysis. For example, pyrazolecarboxylate intermediates are formed using reagents like DMF-DMA (dimethylformamide dimethyl acetal), which undergo basic hydrolysis to yield carboxylic acid derivatives. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield enhancement .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

Q. How do steric and electronic effects of substituents influence reactivity in cyclocondensation?

Electron-withdrawing groups (e.g., nitro at the 4-position of the phenyl ring) enhance electrophilicity, facilitating nucleophilic attack during cyclization. Steric hindrance from methyl groups may require elevated temperatures or polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

Q. What are the standard purity assessment protocols for this compound?

Use HPLC with UV detection (λ = 254–280 nm) and TLC (silica gel, ethyl acetate/hexane eluent). Melting point analysis and elemental composition (CHNS) further validate purity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and reduce trial-and-error approaches?

Implement response surface methodology (RSM) or factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify interactions between reaction time and temperature, narrowing optimal conditions to ≥80% yield .

Q. What computational methods resolve contradictions between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational modes. Discrepancies in NOE effects or coupling constants may indicate conformational flexibility, requiring molecular dynamics simulations to model solvent effects .

Q. How can reaction path search algorithms streamline novel derivative synthesis?

Tools like GRRM (Global Reaction Route Mapping) combined with quantum chemical calculations (e.g., Gaussian 16) predict intermediates and transition states. This approach reduces experimental iterations, as shown in ICReDD’s workflow for reaction discovery .

Q. What mechanistic insights explain regioselectivity in pyrazole ring formation?

Regioselectivity is governed by the electronic nature of substituents. The 4-nitrophenyl group directs cyclization via resonance stabilization of the transition state. Kinetic isotope effect studies and Hammett plots can quantify substituent contributions to rate and selectivity .

Q. How do solvent polarity and proticity affect hydrolysis of ethoxycarbonyl intermediates?

Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates during hydrolysis, while protic solvents (e.g., ethanol) may slow reaction rates due to hydrogen bonding. Conductivity measurements and Arrhenius analysis can quantify solvent effects .

Q. What strategies mitigate decomposition during long-term storage?

Store under inert atmosphere (N₂/Ar) at –20°C. Stabilizers like BHT (butylated hydroxytoluene) prevent oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life using HPLC monitoring .

Data Contradiction & Validation

Q. How to address discrepancies in melting points reported across studies?

Perform DSC (Differential Scanning Calorimetry) under standardized heating rates (5°C/min) to confirm phase transitions. Polymorphism screening (e.g., via XRPD) identifies crystalline forms that may explain variability .

Q. Why do computational predictions of logP deviate from experimental HPLC measurements?

Adjust solvation models (e.g., COSMO-RS) to account for solvent-solute interactions. Validate with shake-flask experiments using octanol-water partitioning, ensuring pH control (e.g., buffered solutions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.